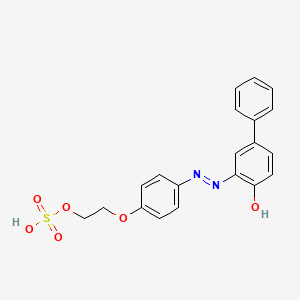

2-(4-((4-Hydroxybiphenyl-3-yl)azo)phenoxy)ethyl hydrogen sulphate

Description

2-(4-((4-Hydroxybiphenyl-3-yl)azo)phenoxy)ethyl hydrogen sulphate (CAS: 12235-21-1), commonly known as Acid Yellow 135, is an azo dye with a sulfated ethoxy backbone. Its sodium salt form, sodium 2-[4-[(4-hydroxybiphenyl-3-yl)azo]phenoxy]ethyl sulphate, is widely used in industrial applications, particularly in textiles, due to its vibrant greenish-yellow hue and moderate-to-high fastness properties .

Properties

CAS No. |

73301-95-8 |

|---|---|

Molecular Formula |

C20H18N2O6S |

Molecular Weight |

414.4 g/mol |

IUPAC Name |

2-[4-[(2-hydroxy-5-phenylphenyl)diazenyl]phenoxy]ethyl hydrogen sulfate |

InChI |

InChI=1S/C20H18N2O6S/c23-20-11-6-16(15-4-2-1-3-5-15)14-19(20)22-21-17-7-9-18(10-8-17)27-12-13-28-29(24,25)26/h1-11,14,23H,12-13H2,(H,24,25,26) |

InChI Key |

DUIKFSGXLFVAMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)N=NC3=CC=C(C=C3)OCCOS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-Hydroxybiphenyl-3-yl)azo)phenoxy)ethyl hydrogen sulphate typically involves the diazotization of 4-aminobiphenyl-3-ol followed by coupling with 4-phenoxyethyl hydrogen sulphate. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Hydroxybiphenyl-3-yl)azo)phenoxy)ethyl hydrogen sulphate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones.

Reduction: The azo group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium dithionite or hydrogen in the presence of a catalyst.

Substitution: Conditions involving Lewis acids or bases to facilitate electrophilic aromatic substitution.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Biphenylamines.

Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

2-(4-((4-Hydroxybiphenyl-3-yl)azo)phenoxy)ethyl hydrogen sulphate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

Biology: Investigated for its potential as a biological stain and in enzyme assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-((4-Hydroxybiphenyl-3-yl)azo)phenoxy)ethyl hydrogen sulphate involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form active amines, which may interact with biological targets, leading to various physiological effects. The hydroxy and phenoxy groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Acid Yellow 135 belongs to the azo dye class, characterized by the -N=N- chromophore. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Acid Yellow 135 and Analogues

Key Observations:

Structural Differences :

- Acid Yellow 135’s sulfate ester group enhances water solubility compared to Acid Yellow 13’s sulfonic acid groups .

- Pyraflufen-ethyl (a pesticide from ) shares an ester backbone but lacks azo and sulfonate groups, highlighting divergent applications .

Performance: Light Fastness: Acid Yellow 135 (7) outperforms Acid Yellow 13 (5) and 4R (4), likely due to its biphenyl backbone stabilizing the chromophore against UV degradation . Wash Fastness: Acid Yellow 135’s moderate soaping fastness (3–4) limits its use in high-durability textiles, whereas Acid Yellow 13’s lower rating (2–3) restricts it to non-washable substrates .

Industrial Relevance: Acid Yellow 135 is preferred for textiles requiring acid resistance, while Acid Yellow 4R’s historical use in food coloring (now discontinued) reflects regulatory shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.